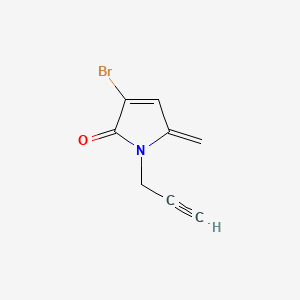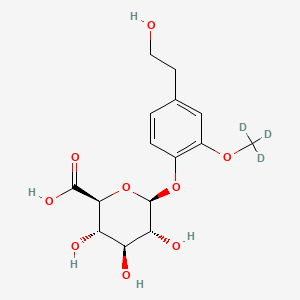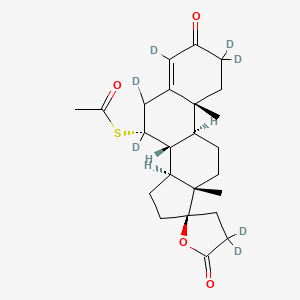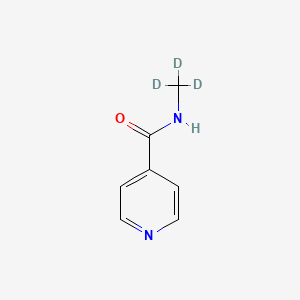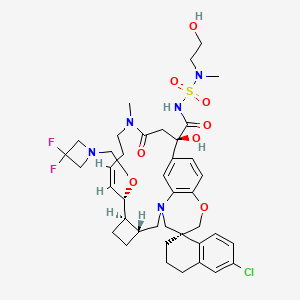
Mcl-1 antagonist 1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Mcl-1 antagonist 1 is a compound that targets the myeloid cell leukemia 1 (Mcl-1) protein, which is a member of the B-cell lymphoma 2 (Bcl-2) family of proteins. Mcl-1 plays a crucial role in cell survival by inhibiting apoptosis, the process of programmed cell death. Overexpression of Mcl-1 is associated with various cancers, making it a significant target for cancer therapy .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Mcl-1 antagonist 1 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions. The specific synthetic routes and reaction conditions can vary, but generally involve the use of organic solvents, catalysts, and reagents to achieve the desired chemical transformations .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to produce the compound on a commercial scale .
化学反応の分析
Types of Reactions
Mcl-1 antagonist 1 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions often involve controlled temperatures, pressures, and pH levels to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives of this compound, while reduction reactions may yield reduced forms of the compound .
科学的研究の応用
Mcl-1 antagonist 1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the chemical properties and reactivity of Mcl-1 inhibitors.
Biology: Employed in research to understand the role of Mcl-1 in cell survival and apoptosis.
Medicine: Investigated as a potential therapeutic agent for the treatment of cancers that overexpress Mcl-1.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting Mcl-1
作用機序
Mcl-1 antagonist 1 exerts its effects by binding to the Mcl-1 protein, thereby inhibiting its anti-apoptotic function. This binding frees pro-apoptotic proteins such as BAX and BAK, which then initiate the apoptosis process. The molecular targets involved include the Bcl-2 family proteins, and the pathways affected are those regulating cell survival and apoptosis .
類似化合物との比較
Similar Compounds
Similar compounds to Mcl-1 antagonist 1 include other Mcl-1 inhibitors such as AMG-176 and AZD5991. These compounds also target the Mcl-1 protein and have shown promise in preclinical studies for the treatment of hematologic malignancies .
Uniqueness
This compound is unique in its specific binding affinity and mechanism of action compared to other Mcl-1 inhibitors. It has distinct structural features that contribute to its potency and selectivity in inhibiting the Mcl-1 protein .
特性
分子式 |
C41H54ClF2N5O8S |
|---|---|
分子量 |
850.4 g/mol |
IUPAC名 |
(3'R,4S,6'R,7'S,8'E,15'R)-7-chloro-7'-[2-(3,3-difluoroazetidin-1-yl)ethoxy]-15'-hydroxy-N-[2-hydroxyethyl(methyl)sulfamoyl]-12'-methyl-13'-oxospiro[2,3-dihydro-1H-naphthalene-4,22'-20-oxa-1,12-diazatetracyclo[14.7.2.03,6.019,24]pentacosa-8,16(25),17,19(24)-tetraene]-15'-carboxamide |
InChI |
InChI=1S/C41H54ClF2N5O8S/c1-46-15-4-3-7-35(56-19-17-48-25-40(43,44)26-48)32-11-8-29(32)23-49-24-39(14-5-6-28-20-31(42)10-12-33(28)39)27-57-36-13-9-30(21-34(36)49)41(53,22-37(46)51)38(52)45-58(54,55)47(2)16-18-50/h3,7,9-10,12-13,20-21,29,32,35,50,53H,4-6,8,11,14-19,22-27H2,1-2H3,(H,45,52)/b7-3+/t29-,32+,35-,39-,41+/m0/s1 |
InChIキー |
IHYDZFFQPUKFIP-NVKUWZAFSA-N |
異性体SMILES |
CN1CC/C=C/[C@@H]([C@@H]2CC[C@H]2CN3C[C@@]4(CCCC5=C4C=CC(=C5)Cl)COC6=C3C=C(C=C6)[C@](CC1=O)(C(=O)NS(=O)(=O)N(C)CCO)O)OCCN7CC(C7)(F)F |
正規SMILES |
CN1CCC=CC(C2CCC2CN3CC4(CCCC5=C4C=CC(=C5)Cl)COC6=C3C=C(C=C6)C(CC1=O)(C(=O)NS(=O)(=O)N(C)CCO)O)OCCN7CC(C7)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(2-benzoylphenyl)-2-[(1S)-2-methyl-1-[(3,4,5-trimethoxybenzoyl)amino]propyl]-1,3-thiazole-4-carboxamide](/img/structure/B12422127.png)





![N-[(5R)-1-ethyl-4,5,6,7-tetrahydroindazol-5-yl]-8-(4-fluoro-2-methylphenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B12422165.png)
